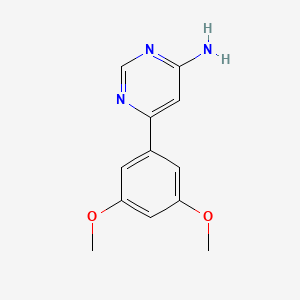

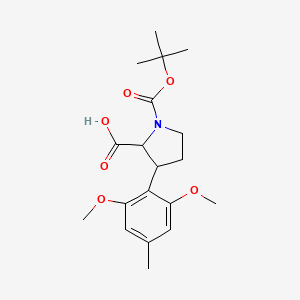

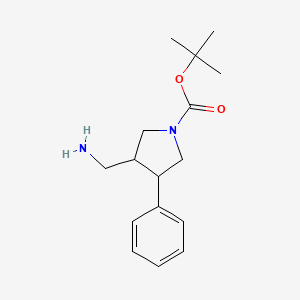

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine

Übersicht

Beschreibung

The compound “6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine” is a type of 2-aminopyrimidine . 2-Aminopyrimidine pharmacophores have shown a broad spectrum of biological activities including use against Parkinson’s disease and displaying antibacterial, anti-platelet, antidiabetic, and antitumor properties .

Synthesis Analysis

The synthesis of 2-aminopyrimidine compounds involves the use of chalcones as starting materials . The chalcone (E)-1-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one was prepared as a starting material by a previously reported method . 2-Amino pyrimidine was obtained by a cyclization reaction of this chalcone with guanidine hydrogen chloride in basic solution .Molecular Structure Analysis

In the molecular structure of the compound, the 2-methoxyphenyl and 3,5-dimethoxyphenyl rings are attached at the 4- and 6-positions, respectively, of the central 2-aminopyrimidine ring . The dihedral angles between the planes of the benzene rings and that of the 2-aminopyrimidine ring are 17.31 (9) and 44.39 (6), respectively .Chemical Reactions Analysis

In the crystal structure of the compound, pairs of N—H dimers enclosing R2 2(8) rings are formed . These dimers are linked into chains along the b-axis direction by pairs of N3—H3A O3 hydrogen bonds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.37 . In the crystal structure, the compound forms pairs of N—H dimers enclosing R2 2(8) rings .Wissenschaftliche Forschungsanwendungen

Anticancer Research

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine shows promise in anticancer research due to its structural similarity to compounds that inhibit Aurora kinase A . This enzyme plays a crucial role in cell division, and its inhibition can lead to the arrest of cancer cell proliferation. Research indicates that derivatives of this compound may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Neurodegenerative Disease Treatment

Compounds related to 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine have been studied for their neuroprotective properties . They show potential in treating neurodegenerative diseases like Parkinson’s disease by preventing neuronal death and improving motor function.

Antimicrobial Activity

The pyrimidine core of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine is known to exhibit antimicrobial properties . It can be used to develop new antibiotics that target resistant strains of bacteria, addressing the growing concern of antibiotic resistance.

Anti-inflammatory Applications

Due to its structural pharmacophore, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine may serve as a lead compound in the development of anti-inflammatory drugs . These could be used to treat chronic inflammatory diseases such as arthritis and asthma.

Antidiabetic Effects

Research has suggested that pyrimidine derivatives can have antidiabetic effects by modulating insulin release or improving insulin sensitivity . 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine could be a starting point for the synthesis of new antidiabetic medications.

Cardiovascular Drug Development

The compound’s ability to act as a calcium channel blocker makes it a candidate for the development of cardiovascular drugs . These drugs can help manage conditions like hypertension and cardiac arrhythmias by regulating heart rate and blood pressure.

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit ser/thr kinases such as clk1 and dyrk1a . These kinases play a crucial role in various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .

Mode of Action

It’s suggested that similar compounds inhibit their targets by binding to the active site, thereby preventing the kinase from phosphorylating its substrates .

Biochemical Pathways

Inhibition of clk1 and dyrk1a kinases can impact multiple cellular pathways, including signal transduction, cell cycle regulation, and neuronal development .

Result of Action

Inhibition of clk1 and dyrk1a kinases can lead to changes in cellular signaling, potentially affecting cell proliferation and survival .

Eigenschaften

IUPAC Name |

6-(3,5-dimethoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOXYADHBWOGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=NC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B1469872.png)

![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B1469890.png)